2,3-Dibromo-1-chlorooxanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-1-chlorooxanthrene: is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of bromine and chlorine atoms attached to an oxanthrene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-1-chlorooxanthrene typically involves the halogenation of oxanthrene derivatives. One common method is the bromination of 1-chlorooxanthrene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure selective bromination at the 2 and 3 positions.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process starting from readily available precursors. The process includes halogenation, purification, and crystallization steps to obtain the desired compound with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dibromo-1-chlorooxanthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form oxanthrene derivatives with different functional groups.
Reduction Reactions: Reduction of the halogen atoms can lead to the formation of dehalogenated oxanthrene compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted oxanthrene derivatives.
Oxidation Reactions: Formation of oxanthrene quinones or other oxidized products.
Reduction Reactions: Formation of partially or fully dehalogenated oxanthrene compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,3-Dibromo-1-chlorooxanthrene is used as a building block in organic synthesis to create more complex molecules. Its halogenated structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study halogenated aromatic hydrocarbons’ interactions with biological systems. It helps in understanding the effects of halogenation on biological activity and toxicity.
Medicine: The compound’s derivatives may exhibit potential therapeutic properties, including anticancer and antimicrobial activities. Research is ongoing to explore its use in drug development and medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and dyes. Its unique chemical properties contribute to the development of materials with specific characteristics, such as improved thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-1-chlorooxanthrene involves its interaction with molecular targets through halogen bonding and electrophilic aromatic substitution. The bromine and chlorine atoms can form halogen bonds with nucleophilic sites on biological molecules, affecting their function. Additionally, the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of covalent adducts with biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
2,3-Dibromo-1-chlorobenzene: Similar halogenation pattern but lacks the oxanthrene core.
2,3-Dibromo-1-chloronaphthalene: Similar structure but with a naphthalene core instead of oxanthrene.
2,3-Dibromo-1-chlorofluorene: Contains a fluorene core with similar halogenation.
Uniqueness: 2,3-Dibromo-1-chlorooxanthrene is unique due to its oxanthrene core, which imparts distinct chemical properties compared to other halogenated aromatic compounds. The presence of both bromine and chlorine atoms allows for diverse chemical reactivity and functionalization, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
107227-58-7 |
---|---|
Molekularformel |
C12H5Br2ClO2 |
Molekulargewicht |
376.43 g/mol |
IUPAC-Name |
2,3-dibromo-1-chlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H5Br2ClO2/c13-6-5-9-12(11(15)10(6)14)17-8-4-2-1-3-7(8)16-9/h1-5H |
InChI-Schlüssel |
TZDXEWYEVRTUMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)OC3=CC(=C(C(=C3O2)Cl)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.